molecular formula C16H36N2 B14618679 N~1~,N~6~-Dibutyl-N~1~,N~6~-dimethylhexane-1,6-diamine CAS No. 58293-39-3

N~1~,N~6~-Dibutyl-N~1~,N~6~-dimethylhexane-1,6-diamine

Cat. No.: B14618679
CAS No.: 58293-39-3
M. Wt: 256.47 g/mol
InChI Key: PPUKVPIQJBMHST-UHFFFAOYSA-N
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Description

N~1~,N~6~-Dibutyl-N~1~,N~6~-dimethylhexane-1,6-diamine is a chemical compound with the molecular formula C16H36N2 It is a derivative of hexane-1,6-diamine, where the hydrogen atoms on the nitrogen atoms are replaced by butyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~6~-Dibutyl-N~1~,N~6~-dimethylhexane-1,6-diamine typically involves the alkylation of hexane-1,6-diamine. The process can be summarized as follows:

    Starting Material: Hexane-1,6-diamine.

    Alkylation: The hexane-1,6-diamine undergoes alkylation with butyl and methyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at elevated temperatures (around 80-100°C) to ensure complete alkylation.

Industrial Production Methods

In an industrial setting, the production of N1,N~6~-Dibutyl-N~1~,N~6~-dimethylhexane-1,6-diamine may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~6~-Dibutyl-N~1~,N~6~-dimethylhexane-1,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium, room temperature to elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditions typically involve anhydrous solvents and low temperatures.

    Substitution: Alkyl halides, acyl chlorides; reaction conditions include the presence of a base and elevated temperatures.

Major Products

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

N~1~,N~6~-Dibutyl-N~1~,N~6~-dimethylhexane-1,6-diamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a stabilizer for proteins and enzymes.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other materials due to its ability to form stable bonds with various substrates.

Mechanism of Action

The mechanism of action of N1,N~6~-Dibutyl-N~1~,N~6~-dimethylhexane-1,6-diamine involves its interaction with molecular targets through its amine groups. These interactions can include:

    Binding to Enzymes: The compound can act as an inhibitor or activator of enzymes by binding to their active sites.

    Formation of Complexes: It can form complexes with metal ions, which can be used in catalysis or as probes in analytical chemistry.

    Stabilization of Proteins: The compound can stabilize protein structures by forming hydrogen bonds and hydrophobic interactions.

Comparison with Similar Compounds

N~1~,N~6~-Dibutyl-N~1~,N~6~-dimethylhexane-1,6-diamine can be compared with other similar compounds such as:

    N~1~,N~6~-Dimethylhexane-1,6-diamine: Lacks the butyl groups, resulting in different chemical properties and reactivity.

    N~1~,N~6~-Dibutylhexane-1,6-diamine: Lacks the methyl groups, which affects its solubility and interaction with other molecules.

    Hexane-1,6-diamine: The parent compound, which has different reactivity due to the absence of alkyl substituents.

Properties

CAS No.

58293-39-3

Molecular Formula

C16H36N2

Molecular Weight

256.47 g/mol

IUPAC Name

N,N'-dibutyl-N,N'-dimethylhexane-1,6-diamine

InChI

InChI=1S/C16H36N2/c1-5-7-13-17(3)15-11-9-10-12-16-18(4)14-8-6-2/h5-16H2,1-4H3

InChI Key

PPUKVPIQJBMHST-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)CCCCCCN(C)CCCC

Origin of Product

United States

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